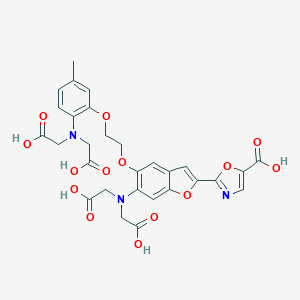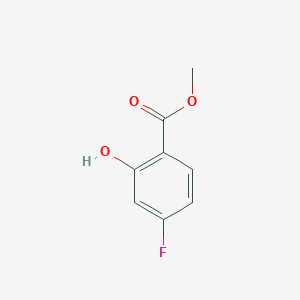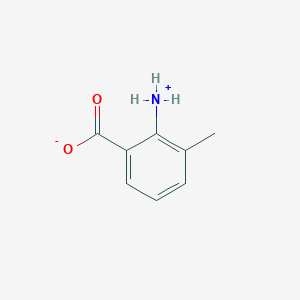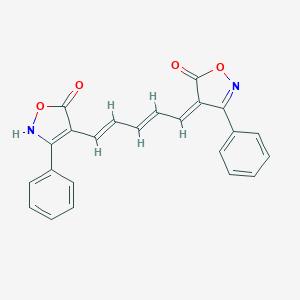
Oxonol V
Übersicht
Beschreibung
Oxonol V is not explicitly mentioned in the provided papers. However, the papers discuss various oxo complexes of transition metals, which are compounds that contain an oxygen atom double-bonded to a metal. These complexes are often involved in catalysis and oxidation reactions. For instance, the synthesis of an iron(V)-oxo complex with a macrocyclic tetraamide ligand is reported, which is a likely reactive intermediate in pollutant decomposition reactions . Similarly, oxorhenium(V) complexes with various ligands have been synthesized and characterized, showing potential as catalysts in olefin epoxidation . Mixed-valence oxovanadium(IV/V) dinuclear entities have also been synthesized, displaying interesting structural and spectroscopic properties . These studies contribute to the broader understanding of oxo complexes, which may include compounds like this compound.
Synthesis Analysis
The synthesis of these oxo complexes typically involves the reaction of a metal precursor with ligands under controlled conditions. For example, the iron(V)-oxo complex was synthesized in nearly quantitative yield using a macrocyclic tetraamide ligand . Oxorhenium(V) complexes were synthesized using pyrazole-based aryloxide and quinoline carboxylic acid ligands . The synthesis of mixed-valence oxovanadium(IV/V) complexes involved reacting bis(acetylacetonato)oxovanadium(IV) with heptadentate ligands . These methods demonstrate the versatility and specificity required in the synthesis of oxo complexes.
Molecular Structure Analysis
The molecular structures of these complexes are determined using various analytical techniques, including X-ray crystallography, spectroscopy, and electron paramagnetic resonance. For instance, the iron(V)-oxo complex was characterized to be a spin S = 1/2 complex . The oxorhenium(V) and oxovanadium(IV/V) complexes exhibit diverse geometries, such as distorted octahedral and cis/trans configurations, which are crucial for their reactivity and catalytic properties .
Chemical Reactions Analysis
These oxo complexes are involved in various chemical reactions, particularly in catalysis. The iron(V)-oxo complex is implicated in the decomposition of pollutants . Oxorhenium(V) complexes have been shown to catalyze the epoxidation of olefins . The mixed-valence oxovanadium(IV/V) complexes display oxygen atom transfer capabilities . These reactions are significant for applications in green chemistry and industrial processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of these complexes are influenced by their molecular structures. The stability of these complexes in different environments, such as air and moisture, is a key property for practical applications . Spectroscopic methods provide insights into the electronic structures of these complexes, which are related to their reactivity . The electrochemical properties, as observed through cyclic voltammetry, are also important for understanding the redox behavior of these complexes .
Wissenschaftliche Forschungsanwendungen
Fluoreszenzbasierte Sondierung von Membranpotentialen
Oxonol V wird als potentialempfindlicher Fluoreszenzfarbstoff verwendet, der Änderungen des Membranpotentials in Zellen anzeigen kann. Er ist besonders nützlich für die Überwachung des elektrochemischen Protonengradienten in biologischen Systemen, wie z. B. während der ATP-Synthese .
Kinetische Messungen in Membranproteinen
Der Farbstoff wurde verwendet, um die Kinetik des von Membranproteinen wie Na,K-ATPase erzeugten Potentials zu messen, wenn diese in Lipidvesikel rekonstituiert werden .
Spannungsabhängige Verteilungsstudien
Forscher verwenden this compound, um seine spannungsabhängige Verteilung zwischen Wasser und Membranen zu untersuchen, die oft durch Absorption anstatt Fluoreszenz gemessen wird .
Dichtheit und Qualitätsprüfung von Proteoliposomen
This compound bindet stark an Membranen, wodurch es zu einem effizienten Werkzeug für die Prüfung der Dichtheit und Qualität der Rekonstitution in Proteoliposomenpräparationen wird .
ATP-abhängiger Protonentransport
In Fluoreszenzstudien wird this compound verwendet, um den ATP-abhängigen Protonentransport und die Membranpotentialerzeugung in Membranvesikeln darzustellen .
Wirkmechanismus
Target of Action
Oxonol V is primarily targeted towards the large-conductance Ca2±activated K+ (BK) channel . The BK channel plays a crucial role as a key molecule in the negative feedback mechanism regulating membrane excitability and cellular Ca2+ in various cell types .
Mode of Action
This compound interacts with its targets, the BK channels, by acting as a potent BK channel activator . The application of this compound significantly increases whole-cell BK channel currents . It activates whole-cell rBKαβ1 and rBKαβ4 currents in the same concentration range but partially blocks rBKαβ2 currents .
Biochemical Pathways
The BK channel is activated by both the increase of intracellular Ca2+ concentration and membrane depolarization . This compound, being a BK channel activator, likely affects these pathways and their downstream effects.
Pharmacokinetics
It is known that this compound is a slow-response sensitive probe for measuring cellular membrane potential . This suggests that it may have a relatively slow absorption and distribution phase, allowing it to remain in the system for a longer period of time to exert its effects.
Result of Action
The result of this compound’s action is an increase in BK channel currents . This leads to a shift in the activation voltage of the BK channel current to the negative direction .
Action Environment
The action of this compound can be influenced by the environment in which it is used. For instance, the interaction of this compound with unilamellar dioleoylphosphatidylcholine vesicles was investigated using a fluorescence stopped-flow technique . At low dye/lipid concentration ratios, the dye exhibits an increase in fluorescence, which occurs in two phases . This suggests that the lipid environment can influence the action of this compound.
Eigenschaften
IUPAC Name |
(4Z)-4-[(2E,4E)-5-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)penta-2,4-dienylidene]-3-phenyl-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O4/c26-22-18(20(24-28-22)16-10-4-1-5-11-16)14-8-3-9-15-19-21(25-29-23(19)27)17-12-6-2-7-13-17/h1-15,24H/b9-3+,14-8+,19-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUINQLKLKSFJME-UFRBDIPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C=CC=CC=C3C(=NOC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)ON2)/C=C/C=C/C=C\3/C(=NOC3=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61389-30-8 | |
| Record name | Oxonol V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061389308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-(5-Hydroxy-3-phenyl-4-isoxazolyl)-2,4-pentadienylidene)-phenyl-isoxazolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(5-(5-HYDROXY-3-PHENYL-4-ISOXAZOLYL)-2,4-PENTADIEN-1-YLIDENE)-3-PHENYL-5(4H)-ISOXAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MBE8Z16VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




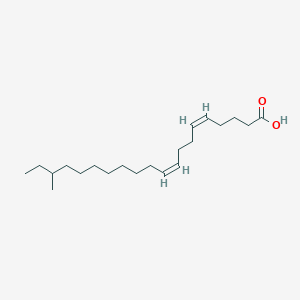
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
